![molecular formula C23H21NO5 B057349 Omigapil maleate CAS No. 200189-97-5](/img/structure/B57349.png)
Omigapil maleate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to omigapil maleate often involves complex chemical reactions. For instance, a three-component coupling reaction of aryne, DMSO, and activated alkyne has been reported for the synthesis of 2-[(o-methylthio)aryloxy]-substituted dialkyl maleates, showcasing a cascade process associated with several bond cleavage and formation reactions in one pot (Hazarika et al., 2019). Although not directly related to this compound, this method demonstrates the intricate steps that might be involved in its synthesis.
Molecular Structure Analysis
Structural analyses of compounds related to this compound, such as lead maleate, have been conducted to understand their molecular configuration. Tribasic lead maleate and lead maleate, for example, have been characterized to reveal their complex structures involving lead in the oxidation state 2+ with distorted coordination polyhedra due to the lone pair of electrons (Bonhomme et al., 2005). These studies help in understanding the geometric and electronic structures that may influence the properties and reactivity of this compound.
Chemical Reactions and Properties
Chemical reactions involving maleate compounds can exhibit unique characteristics. The maleate-fumarate conversion and reactions of Co(II) maleate with pyridine and bipyridine highlight novel aspects of maleate chemistry, including the quantitative generation of polymers and the production of fumarate under certain conditions (Padmanabhan et al., 2008). These reactions may offer insights into the chemical behavior of this compound in various environments.
Scientific Research Applications
Laminin-alpha2 Deficient Muscle Dystrophy : Omigapil maleate (N-(dibenz(b,f)oxepin-10-ylmethyl)-N-methyl-N-prop-2-ynylamine maleate) has been tested for its efficacy in treating laminin-alpha2 deficient muscle dystrophy, a severe form of congenital muscular dystrophy (MDC1A). It was found to ameliorate key pathology hallmarks in a mouse model, reducing apoptosis in muscle, preserving muscle histology, reducing body weight loss, mitigating skeletal deformation, and improving locomotion. This suggests potential clinical use for MDC1A treatment (Meier et al., 2008).
Congenital Muscular Dystrophy : Another study demonstrated that omigapil inhibits the apoptosis pathway in a mouse model for MDC1A. It specifically targets the GAPDH-Siah1-mediated apoptosis pathway, resulting in reduced apoptosis in muscle, and improved survival and locomotive activity. This further supports omigapil's potential as a treatment for MDC1A (Erb et al., 2009).
Apoptosis Inhibition in Muscular Dystrophy : A study combining omigapil with mini-agrin, a miniaturized form of the extracellular matrix molecule agrin, showed that omigapil’s anti-apoptotic effects complement the benefits of mini-agrin in treating MDC1A mouse models. This combination resulted in improved muscle regeneration and increased force, suggesting a potential combined therapy approach for MDC1A patients (Meinen et al., 2011).
Mechanism of Action
properties
IUPAC Name |
N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAZQLMBEHYFJA-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
200189-97-5 | |
Record name | Omigapil maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200189975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OMIGAPIL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q69BFZ4OP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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